XLogP3 Lipophilicity Gradient: 4,6-Difluoro vs. 4-Monofluoro vs. Non-Fluorinated 2-(Aminomethyl)phenol Analogs
The target compound (free base) exhibits a computed XLogP3 of 1.2, representing a 0.7 log unit increase in lipophilicity relative to the non-fluorinated parent 2-(aminomethyl)phenol (XLogP 0.5), and a 0.3 log unit increase over the mono-fluoro analog 2-(aminomethyl)-4-fluorophenol (XLogP3 0.9) [1]. This log unit difference corresponds to an approximately 5-fold greater predicted partition coefficient between the difluoro and non-fluoro compounds. The hydrogen bond acceptor count increases from 2 (non-fluorinated) to 3 (mono-fluoro) to 4 (4,6-difluoro), reflecting the additional fluorine-mediated H-bond acceptor capacity that impacts molecular recognition [2].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.2; H-bond acceptor count = 4; TPSA = 46.3 Ų (free base) |
| Comparator Or Baseline | 2-(Aminomethyl)phenol: XLogP = 0.5, HBA = 2, TPSA = 46.2 Ų; 2-(Aminomethyl)-4-fluorophenol: XLogP3 = 0.9, HBA = 3, TPSA = 46.3 Ų |
| Quantified Difference | ΔXLogP = +0.7 vs. non-fluorinated; ΔXLogP = +0.3 vs. mono-fluoro; ΔHBA = +2 vs. non-fluorinated |
| Conditions | Computed XLogP3 values from PubChem (XLogP3 3.0 algorithm); TPSA computed by Cactvs 3.4.8.18 |
Why This Matters
The progressive lipophilicity increase with each fluorine addition allows researchers to select the precise degree of hydrophobic character needed for membrane permeability or blood-brain barrier penetration optimization without altering the core aminomethylphenol scaffold.
- [1] PubChem Compound Summaries: 2-(Aminomethyl)-4,6-difluorophenol (CID 45119115, XLogP3 1.2); 2-(Aminomethyl)-4-fluorophenol (CID 59151886, XLogP3 0.9). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Plantaedb Compound Entry: 2-(Aminomethyl)phenol, XlogP 0.50, MW 123.15 g/mol, HBA 2. Accessed April 2026. View Source
